N-Boc-N6-tosyl-L-lysine DCHA
CAS No.:
Cat. No.: VC19930963
Molecular Formula: C30H51N3O6S
Molecular Weight: 581.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H51N3O6S |
|---|---|
| Molecular Weight | 581.8 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| Standard InChI | InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2 |
| Standard InChI Key | ZJXFVVHYBAPBHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
N-Boc-N6-tosyl-L-lysine DCHA is a salt composed of two distinct components: the protected lysine derivative and the dicyclohexylammonium ion. The organic anion has the molecular formula C₁₈H₂₈N₂O₆S, while the dicyclohexylamine contributes C₁₂H₂₃N, resulting in a combined formula of C₃₀H₅₁N₃O₆S . The Boc group (C₅H₉O₂) and tosyl group (C₇H₇O₂S) are attached to the α- and ε-amino groups of lysine, respectively, leaving the carboxyl group free for further reactions .
Stereochemistry and Conformational Analysis
The L-lysine backbone ensures the compound retains the (S)-configuration at the α-carbon, a critical feature for maintaining chirality in peptide synthesis . X-ray crystallography data, though limited for this specific salt, suggest that the DCHA ion forms hydrogen bonds with the carboxylate group, stabilizing the crystal lattice . The tosyl group’s aromatic ring introduces steric hindrance, limiting rotational freedom around the ε-amino bond .
Synthesis and Manufacturing
Stepwise Protection of Lysine
The synthesis begins with L-lysine, where the α-amino group is first protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Subsequent tosylation of the ε-amino group employs p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The final step involves salt formation with dicyclohexylamine, typically achieved by mixing the protected lysine with DCHA in a polar aprotic solvent like ethyl acetate .
Key Reaction Conditions
-
Boc Protection: Conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
-
Tosylation: Requires anhydrous dichloromethane and rigorous exclusion of moisture to prevent hydrolysis .
-
Salt Formation: Achieved via stoichiometric addition of DCHA, followed by solvent evaporation and recrystallization from methanol .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as methanol (23 mg/mL at 25°C) and dimethylformamide (DMF, 45 mg/mL) . It is insoluble in nonpolar solvents like hexane. Stability studies indicate no decomposition below 150°C, making it suitable for high-temperature coupling reactions .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch, Boc group) and 1160 cm⁻¹ (S=O stretch, tosyl group) .
-
NMR (¹H): Distinct signals at δ 1.40 ppm (Boc tert-butyl), δ 2.42 ppm (tosyl methyl), and δ 3.10–3.30 ppm (DCHA cyclohexyl protons) .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc and tosyl groups enable orthogonal protection strategies. The Boc group is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), while the tosyl group remains intact, requiring stronger acids (e.g., HF) for cleavage . This selectivity is exploited in synthesizing branched peptides and post-translationally modified proteins .
Case Study: Synthesis of N-Methylated Peptides
In a 2023 study, N-Boc-N6-tosyl-L-lysine DCHA served as a precursor for N-methyllysine residues. After Boc deprotection, the ε-tosyl group was displaced with methyl iodide under basic conditions, yielding N-methyllysine without racemization . This method achieved 92% enantiomeric excess, highlighting the compound’s utility in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume